2-(2-Methylcyclopentyl)ethanol

描述

Contextualization within the Field of Organic Chemistry

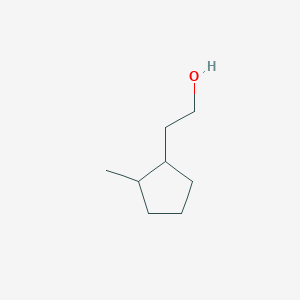

2-(2-Methylcyclopentyl)ethanol is an organic compound classified as a primary alcohol. Its structure consists of a cyclopentane (B165970) ring substituted with a methyl group at the 2-position and an ethanol (B145695) group attached to the first carbon of the ring. Alcohols are a fundamental class of organic compounds characterized by the presence of a hydroxyl (–OH) functional group. The properties of this compound, such as its moderate water solubility and reactivity, are dictated by this hydroxyl group and the nonpolar cyclopentyl ring. pearson.com

This compound is a secondary alcohol derivative, with the hydroxyl group attached to a carbon that is bonded to one other carbon atom. The presence of two stereocenters in its structure, at the C1 and C2 positions of the cyclopentyl ring, means that it can exist as different stereoisomers (diastereomers and enantiomers). The specific stereochemistry of the molecule can significantly influence its chemical and biological properties. The study of such stereoisomers is a key aspect of organic chemistry, particularly in the synthesis of complex natural products and pharmaceuticals.

Importance of Substituted Cyclopentyl Alcohols in Chemical Research

Substituted cyclopentyl alcohols are valuable building blocks in organic synthesis. The cyclopentane ring is a common structural motif found in a variety of natural products, including prostaglandins, steroids, and terpenes. The hydroxyl group of these alcohols provides a reactive handle for a wide range of chemical transformations, such as oxidation, esterification, and conversion to halides. cdnsciencepub.comniscair.res.in

The chirality of many substituted cyclopentyl alcohols makes them useful in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. For instance, chiral cyclopentyl derivatives are utilized in the stereoselective synthesis of marine norditerpenoids. pearson.com Furthermore, the carbocyclic framework of these alcohols serves as a scaffold for the synthesis of carbocyclic nucleoside analogs, which are compounds with potential antiviral and anticancer activities. google.com Research has also explored the synthesis of various heterocyclic compounds, such as benzimidazoles and pyrimidines, from cyclopentyl precursors, some of which have shown antimicrobial properties. psu.edu

Overview of Research Directions Pertaining to this compound

Research on this compound primarily focuses on its role as a synthetic intermediate in the preparation of more complex molecules. Its bifunctional nature, possessing both a reactive hydroxyl group and a modifiable cyclopentyl scaffold, makes it a versatile starting material.

Key research applications and reactions involving this compound and its close analogs include:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used. For example, oxidation with agents like potassium permanganate (B83412) or chromium trioxide can yield 2-methylcyclopentylacetic acid. pearson.com

Reduction: The hydroxyl group can be removed through reduction reactions to produce 2-methylcyclopentane. pearson.com

Substitution Reactions: The hydroxyl group can be replaced by other functional groups, such as halides, through nucleophilic substitution reactions. pearson.com This allows for further elaboration of the molecule.

Esterification: Reaction with carboxylic acids or their derivatives leads to the formation of esters, such as 2-methylcyclopentyl acetate (B1210297). cdnsciencepub.com

Intermediate for Biologically Active Molecules: While direct biological studies on this compound are not extensively documented, its structural analogs are used in the synthesis of compounds with potential therapeutic applications. For example, related cyclopentyl derivatives have been incorporated into CDK2/4/6 inhibitors for cancer therapy. researchgate.net

The study of solvolysis reactions of related tertiary 2-methylcyclopentyl derivatives provides insights into the reaction mechanisms, such as the formation of carbocation intermediates and the stereochemistry of elimination products. Spectroscopic techniques, particularly NMR, are crucial for determining the stereochemistry and conformation of cyclopentane derivatives, which is essential for understanding their reactivity.

Chemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C₈H₁₆O | ~128.21 | Ethanol group attached to a 2-methylcyclopentyl ring. |

| 2-Cyclopentylethanol | C₇H₁₄O | 114.19 | Ethanol group directly bonded to a cyclopentane ring. |

| 2-Methylcyclopentanol (B36010) | C₆H₁₂O | 100.16 | Cyclopentanol with a methyl substitution at the 2-position. |

| 2-(2-Methylphenyl)ethanol | C₉H₁₂O | 136.19 | Aromatic ring with ethanol and methyl groups. |

Synthetic and Research Applications of this compound

| Research Area | Application/Reaction | Reagents/Conditions | Major Products |

| Organic Synthesis | Oxidation | Potassium permanganate, Chromium trioxide | 2-Methylcyclopentylacetic acid or 2-(2-methylcyclopentyl)acetaldehyde |

| Reduction | Lithium aluminum hydride | 2-Methylcyclopentane | |

| Substitution | Hydrochloric acid, Sulfuric acid | 2-(2-Halomethylcyclopentyl)ethanol | |

| Esterification | Acetic acid, acid catalyst | 2-Methylcyclopentyl acetate | |

| Medicinal Chemistry | Intermediate | Used in multi-step syntheses | Precursor to more complex, potentially bioactive molecules. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(2-methylcyclopentyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7-3-2-4-8(7)5-6-9/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUAKOHCTCFETNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 2 Methylcyclopentyl Ethanol

De Novo Synthesis Approaches

The de novo synthesis of 2-(2-Methylcyclopentyl)ethanol requires the sequential or concerted formation of the substituted cyclopentyl ring and the ethanol (B145695) side chain. These approaches offer flexibility in controlling the stereochemistry of the final product.

Construction of the 2-Methylcyclopentyl Ring System

The formation of the 2-methylcyclopentane core is a critical step in the de novo synthesis. Various cyclization reactions are employed to achieve this, often establishing the key stereocenters of the molecule.

Two prominent methods for constructing this ring system include:

Alkylation and Cyclization of Linear Precursors: This strategy involves creating a linear carbon chain with appropriate functional groups that can undergo intramolecular cyclization. For instance, a 1,5-dihalopentane derivative can be reacted with a methyl-substituted alkyl halide under basic conditions to facilitate ring closure, forming the methylcyclopentane (B18539) structure.

Diels-Alder Cycloaddition: The Diels-Alder reaction, a powerful tool in organic synthesis, can be utilized to form methyl-substituted cyclopentane (B165970) precursors. A reaction between a suitable diene and a dienophile containing a methyl group can generate a cyclic adduct with a high degree of stereocontrol. Subsequent chemical modifications, such as reduction and functional group interconversions, can then yield the desired 2-methylcyclopentyl scaffold.

Stereoselective Introduction of the Ethanol Side Chain

Once the 2-methylcyclopentyl ring is established, the next crucial step is the introduction of the ethanol side chain. The stereoselectivity of this addition is paramount, especially when targeting a specific isomer of this compound.

Common strategies include:

Grignard Reaction: The reaction of a 2-methylcyclopentylmagnesium halide (a Grignard reagent) with formaldehyde (B43269) serves as a direct method to introduce the hydroxymethyl group. Subsequent hydrolysis of the reaction intermediate yields the primary alcohol. To achieve a two-carbon ethanol side chain, ethylene (B1197577) oxide can be used as the electrophile instead of formaldehyde.

Reduction of Acyl Derivatives: An alternative route involves the reduction of a corresponding carboxylic acid or ester, such as 2-(2-methylcyclopentyl)acetic acid or its methyl ester. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation, converting the carbonyl group to the primary alcohol of the ethanol side chain.

Wittig Reaction and Hydroboration-Oxidation: A two-step sequence can also be employed. First, a Wittig reaction on 2-methylcyclopentanecarbaldehyde can be used to introduce a vinyl group. Subsequent hydroboration-oxidation of the resulting alkene will then yield the anti-Markovnikov alcohol product, this compound, with specific stereochemical control.

The choice of method often depends on the desired stereochemistry and the availability of starting materials. For instance, asymmetric synthesis techniques can employ chiral catalysts or auxiliaries to control the configuration at the newly formed stereocenters during these additions.

Total Synthesis of Complex Molecular Architectures Incorporating the this compound Moiety

The this compound structural motif is a component of more complex natural products. Its synthesis is therefore a key aspect of the total synthesis of these larger molecules. A notable example is the total synthesis of (+)-Sieboldine A, a complex alkaloid.

In one reported synthesis, a related intermediate, 2-((1S,2S,4R*)-2-(tert-Butyldimethylsilyloxy)-4-methylcyclopentyl)ethanol, was prepared. nih.gov This highlights a multi-step approach where the cyclopentane ring and the ethanol side chain are carefully constructed with precise stereochemical control. The synthesis involved the reduction of a ketone precursor to an alcohol, which was then elaborated to form the required structure. nih.gov Such total syntheses demonstrate the application of advanced synthetic methodologies to incorporate the this compound moiety into intricate molecular frameworks. nih.gov

Conversion from Precursor Molecules

An alternative to de novo synthesis is the modification of precursor molecules that already contain the requisite carbon skeleton. These methods often involve the reduction of a carbonyl group at the appropriate position.

Reductive Methodologies for Carbonyl Precursors

The most direct conversion route starts from a carbonyl compound, such as 1-(2-methylcyclopentyl)ethan-1-one or 2-(2-methylcyclopentyl)acetaldehyde. The reduction of this carbonyl group to a hydroxyl group yields the target molecule. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. For instance, the reduction of 1-(2-methylcyclopentyl)ethan-1-one would yield 1-(2-methylcyclopentyl)ethanol, a constitutional isomer of the target compound, while reduction of 2-(2-methylcyclopentyl)acetaldehyde would give this compound. The choice of the specific carbonyl precursor is therefore critical.

The stereochemical outcome of these reductions can often be influenced by the choice of reducing agent and reaction conditions. For example, using bulky reducing agents can favor hydride attack from the less sterically hindered face of the carbonyl group, leading to a specific diastereomer.

Catalytic hydrogenation represents a greener and often more scalable alternative to the use of stoichiometric metal hydride reagents. This method involves the reaction of the carbonyl precursor with hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly used catalysts for the hydrogenation of ketones and aldehydes include finely divided metals such as platinum (Pt), palladium (Pd), nickel (Ni), and rhodium (Rh). 182.160.97 The reaction is typically carried out in a solvent like ethanol, hexane, or acetic acid under controlled temperature and pressure. 182.160.97

For the synthesis of this compound, the precursor 2-(2-methylcyclopentyl)acetaldehyde would be subjected to these conditions. The reaction proceeds by the adsorption of the aldehyde and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbonyl double bond. 182.160.97

| Precursor | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| 1-(2-Methylcyclopentyl)ethan-1-one | Ni/SiO₂-Al₂O₃ | Dodecane | 260 °C, 4.0 MPa H₂ | 1-Ethyl-2-methylcyclopentane | High | rsc.org |

| Various Ketones | [Ru(acac)₃]/Triphos/Yb(OTf)₃ | THF | 150 °C, 5 bar H₂ | Corresponding Amines | Variable | rsc.org |

| Various Alkenes | Iron Dinitrogen Complexes | Not specified | Not specified | Corresponding Alkanes | High | researchgate.net |

| This table presents data for related hydrogenation reactions, illustrating typical catalysts and conditions that could be adapted for the synthesis of this compound from its carbonyl precursor. The first entry shows hydrodeoxygenation, a more rigorous reduction, while the others show versatile catalytic systems. |

While highly effective for producing alkanes from alkenes or further reduced products, controlling the catalytic hydrogenation to stop at the alcohol stage from a ketone or aldehyde requires careful selection of the catalyst and optimization of reaction conditions (temperature, pressure, and reaction time) to prevent over-reduction to the corresponding alkane, 1-ethyl-2-methylcyclopentane. rsc.orglookchem.com

Metal Hydride Reductions (e.g., Lithium Aluminum Hydride, Sodium Borohydride)

Metal hydride reductions are a cornerstone of organic synthesis for the conversion of carbonyl compounds to alcohols. mdma.chlibretexts.org In the context of synthesizing this compound, this typically involves the reduction of a precursor such as 2-(2-methylcyclopentyl)acetic acid or 2-(2-methylcyclopentyl)acetaldehyde.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters, directly to primary alcohols. mdma.chlibretexts.org For instance, the reduction of methyl 1-methylcyclopentanecarboxylate with lithium aluminum hydride has been reported to yield (1-methylcyclopentyl)methanol (B1281623) with high efficiency. A similar strategy could be employed for the corresponding 2-methylcyclopentyl derivative. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). datapdf.com

Sodium Borohydride (NaBH₄): As a milder and more selective reducing agent, sodium borohydride is primarily used for the reduction of aldehydes and ketones. mdma.chsmolecule.com It will not typically reduce carboxylic acids or esters. Therefore, to synthesize this compound using NaBH₄, the starting material would need to be 2-(2-methylcyclopentyl)acetaldehyde. slideshare.net This reaction is often performed in a protic solvent such as methanol (B129727) or ethanol. smolecule.comepo.org

The choice between these two reagents depends on the available starting material. If starting from the carboxylic acid or an ester derivative, the more potent LiAlH₄ is necessary. If the corresponding aldehyde is available, the milder and safer NaBH₄ is the preferred reagent.

Table 1: Comparison of Metal Hydride Reducing Agents

| Reagent | Precursor Functional Group | Typical Solvents | Key Characteristics |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid, Ester, Aldehyde | Diethyl ether, THF | Powerful, non-selective, reacts violently with water |

| Sodium Borohydride (NaBH₄) | Aldehyde, Ketone | Methanol, Ethanol | Mild, selective, stable in basic aqueous solutions |

Stereoselective Biocatalytic Reductions and Enzymatic Transformations

Biocatalysis offers a green and highly stereoselective alternative for the synthesis of chiral alcohols. Enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), can reduce ketones and aldehydes to their corresponding alcohols with high enantiomeric excess. google.comfrontiersin.org This approach is particularly valuable for producing specific stereoisomers of this compound.

The process involves using whole-cell systems (like Daucus carota cells) or isolated enzymes to carry out the reduction. These enzymatic transformations often require a cofactor, such as NADH or NADPH, which can be regenerated in situ to improve the economic feasibility of the process. google.comnih.gov The stereoselectivity of the reduction can sometimes be controlled by the choice of enzyme or by engineering the enzyme's active site. nih.gov While specific examples for the biocatalytic reduction to this compound are not extensively documented in the provided results, the general principles of biocatalytic ketone and aldehyde reduction are well-established and applicable. google.comfrontiersin.orgnih.gov

Hydrofunctionalization Reactions of Alkenes

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereochemistry. masterorganicchemistry.comwikipedia.orglibretexts.org This method is ideal for the synthesis of this compound from a suitable alkene precursor, such as 1-methylene-2-methylcyclopentane.

The reaction proceeds by the addition of a borane (B79455) reagent (e.g., BH₃·THF) across the double bond of the alkene. The boron atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon. libretexts.orglibretexts.org Subsequent oxidation of the resulting organoborane with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group, yielding the alcohol. masterorganicchemistry.comiitk.ac.in This process results in the hydrogen and hydroxyl groups being on the same side of the ring (syn addition). For example, the hydroboration-oxidation of 1-methylcyclopentene (B36725) yields trans-2-methylcyclopentanol. wikipedia.org A similar syn-addition would be expected for the synthesis of this compound from an appropriate exocyclic alkene.

Table 2: Key Features of Hydroboration-Oxidation

| Feature | Description |

|---|---|

| Regioselectivity | Anti-Markovnikov (hydroxyl group adds to the less substituted carbon) |

| Stereoselectivity | Syn-addition (hydrogen and hydroxyl group add to the same face of the double bond) |

| Reagents | 1. Borane (e.g., BH₃·THF) 2. Hydrogen Peroxide (H₂O₂), Base (e.g., NaOH) |

| Intermediate | Organoborane |

Nucleophilic Addition Reactions to Cyclic Ketones

The synthesis of this compound can also be envisioned through a pathway involving nucleophilic addition to a cyclic ketone, specifically 2-methylcyclopentanone (B130040). This approach would require a two-carbon nucleophile to form the desired carbon skeleton.

A common method for this type of transformation is the Grignard reaction. libretexts.orgorganic-chemistry.org The reaction of 2-methylcyclopentanone with a two-carbon Grignard reagent, such as vinylmagnesium bromide, would result in the formation of a tertiary alcohol. Subsequent hydrogenation of the vinyl group would yield the saturated alcohol. Alternatively, a Wittig reaction could be employed to introduce a two-carbon unit with a double bond, which could then be reduced.

Another strategy involves the use of organolithium reagents. For instance, the addition of an ethynyl (B1212043) anion (from acetylene) to 2-methylcyclopentanone would yield a tertiary alcohol with a terminal alkyne. This alkyne could then be selectively reduced to the corresponding saturated alcohol.

Derivatization and Functionalization of Related Cyclopentyl Alcohol Precursors

If starting from a precursor like 2-methylcyclopentanol (B36010), a carbon chain extension reaction would be necessary to synthesize this compound. pearson.com This multi-step process would typically begin with the conversion of the alcohol to a good leaving group, such as a tosylate or a halide (e.g., bromide).

Once the leaving group is in place, a nucleophilic substitution reaction with a two-carbon nucleophile, such as the cyanide ion (CN⁻), can be performed. This would introduce a nitrile group, extending the carbon chain by one. Subsequent hydrolysis of the nitrile would yield a carboxylic acid, which can then be reduced to the primary alcohol, this compound, using a strong reducing agent like LiAlH₄. libretexts.org

Alternatively, a more direct two-carbon extension can be achieved by reacting the tosylate or halide with an organometallic reagent like a Gilman cuprate (B13416276) (e.g., lithium diethylcuprate). However, this would result in a hydrocarbon, not the desired alcohol. A more suitable approach would be to use a protected two-carbon nucleophile, such as the lithium salt of 1,3-dithiane, which can be alkylated and then hydrolyzed to reveal an aldehyde, which is then reduced.

Strategic Functional Group Interconversions

The synthesis of this compound can be effectively achieved through various strategies centered on functional group interconversion (FGI). FGI is a fundamental concept in organic synthesis where one functional group is transformed into another, often facilitating a key step in a synthetic pathway that might otherwise be challenging. ic.ac.ukdeanfrancispress.com These methods leverage established and reliable reactions to introduce the desired primary alcohol functionality onto the 2-methylcyclopentyl scaffold. Key strategies include the reduction of carboxylic acids or their derivatives, the hydroboration-oxidation of a terminal alkene, and the ring-opening of a suitably substituted epoxide.

Reduction of 2-(2-Methylcyclopentyl)acetic Acid or its Esters

One of the most direct methods for preparing this compound involves the reduction of the corresponding carboxylic acid, 2-(2-methylcyclopentyl)acetic acid, or its ester derivatives. uni.luachemblock.comnih.gov This approach is a classic example of functional group interconversion, converting a carbonyl group at the oxidation level of a carboxylic acid directly to a primary alcohol. ic.ac.uk

Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being a common and effective choice. The reaction typically involves treating the carboxylic acid or ester with an excess of LiAlH₄ in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), followed by a careful aqueous workup to protonate the resulting alkoxide and yield the alcohol. yale.edu While highly efficient, LiAlH₄ is a potent and non-selective reagent that will also reduce other susceptible functional groups within the molecule. ic.ac.uk An alternative, milder approach involves first converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) which can then be reduced. While LiAlH₄ is also used for ester reduction, other reagents can sometimes offer different selectivity profiles. vanderbilt.edu

Table 1: Reduction of Carboxylic Acid Derivatives

| Starting Material | Key Reagents | Product | Reaction Type | Key Principles |

|---|---|---|---|---|

| 2-(2-Methylcyclopentyl)acetic acid | 1. LiAlH₄, THF2. H₃O⁺ workup | This compound | Reduction | Direct conversion of a carboxylic acid to a primary alcohol using a strong hydride agent. yale.edu |

Hydroboration-Oxidation of (2-Vinylcyclopentyl)methane

The hydroboration-oxidation reaction is a two-step process that provides a powerful method for the anti-Markovnikov hydration of alkenes, yielding alcohols. wikipedia.org This strategy is ideal for converting a terminal alkene, such as 1-methyl-2-vinylcyclopentane, into the target primary alcohol, this compound. The reaction sequence is highly regioselective and stereospecific. masterorganicchemistry.com

In the first step, a borane reagent, typically borane-tetrahydrofuran (B86392) complex (BH₃·THF), adds across the double bond of the alkene. redalyc.org The boron atom adds to the less substituted carbon of the double bond, and a hydrogen atom adds to the more substituted carbon, driven by both steric and electronic effects. wikipedia.orgredalyc.org This hydroboration step is a syn addition, meaning the boron and hydrogen atoms are added to the same face of the alkene. masterorganicchemistry.com The resulting trialkylborane is generally not isolated but is directly subjected to the second step: oxidation. masterorganicchemistry.com Treatment with hydrogen peroxide (H₂O₂) in the presence of a base, such as aqueous sodium hydroxide (B78521) (NaOH), replaces the carbon-boron bond with a carbon-oxygen bond, occurring with retention of stereochemistry. wikipedia.orgmasterorganicchemistry.com The final product is the primary alcohol, which forms in adherence to anti-Markovnikov selectivity. libretexts.org

Table 2: Hydroboration-Oxidation of a Terminal Alkene

| Starting Material | Key Reagents | Product | Reaction Type | Key Principles |

|---|

Nucleophilic Ring-Opening of a Substituted Epoxide

A third strategic approach involves the synthesis and subsequent ring-opening of an epoxide. Epoxides are three-membered cyclic ethers that are susceptible to ring-opening by nucleophiles due to significant ring strain. masterorganicchemistry.com This reaction can be highly regioselective, especially under basic or neutral conditions, where the nucleophile attacks the less sterically hindered carbon atom in an Sɴ2-type mechanism. masterorganicchemistry.comjsynthchem.comlibretexts.org

For the synthesis of this compound, a suitable precursor would be 2-(1-methylcyclopentyl)oxirane. This epoxide can be prepared from the corresponding alkene via epoxidation, for example, using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). imperial.ac.uk The subsequent ring-opening can be achieved using a hydride source, such as lithium aluminum hydride (LiAlH₄). The hydride ion (H⁻) acts as the nucleophile, attacking the terminal (less substituted) carbon of the epoxide ring. masterorganicchemistry.com This attack opens the ring and, after an aqueous workup to protonate the intermediate alkoxide, yields the desired primary alcohol, this compound. The reaction results in the formation of a secondary alcohol at the other carbon if it were substituted differently, but in this case, it leads to the primary alcohol with the ethyl chain.

Table 3: Epoxide Ring-Opening Strategy

| Starting Material | Key Reagents | Product | Reaction Type | Key Principles |

|---|

Reaction Mechanisms and Chemical Transformations of 2 2 Methylcyclopentyl Ethanol

Oxidation Reactions

The primary alcohol moiety of 2-(2-methylcyclopentyl)ethanol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uk

Regioselective and Chemoselective Oxidation to Carbonyl Compounds

The oxidation of this compound to 2-(2-methylcyclopentyl)acetaldehyde or 2-(2-methylcyclopentyl)acetic acid can be achieved with high regioselectivity, targeting the primary alcohol. Chemoselectivity becomes important when other sensitive functional groups are present in the molecule.

Mild oxidizing agents are employed for the selective conversion to the aldehyde, preventing overoxidation to the carboxylic acid. organic-chemistry.org Reagents such as Pyridinium Chlorochromate (PCC) are effective for this transformation. libretexts.org Another set of mild conditions involves the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride. youtube.com TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a catalyst that, in the presence of a co-oxidant like sodium hypochlorite, provides a chemoselective method for oxidizing primary alcohols to aldehydes. youtube.com

For the oxidation to the corresponding carboxylic acid, stronger oxidizing agents are required. libretexts.org Common reagents for this purpose include potassium dichromate(VI) in the presence of sulfuric acid, which will oxidize the initially formed aldehyde further to the carboxylic acid. chemguide.co.uklibretexts.org Heating the reaction mixture under reflux ensures the completion of the second oxidation step. chemguide.co.uk

Table 1: Oxidation Reactions of this compound

| Starting Material | Reagent(s) | Product | Product Class |

|---|---|---|---|

| This compound | Pyridinium Chlorochromate (PCC) | 2-(2-Methylcyclopentyl)acetaldehyde | Aldehyde |

| This compound | DMSO, Oxalyl Chloride, Triethylamine | 2-(2-Methylcyclopentyl)acetaldehyde | Aldehyde |

| This compound | TEMPO, NaOCl | 2-(2-Methylcyclopentyl)acetaldehyde | Aldehyde |

| This compound | K₂Cr₂O₇, H₂SO₄, Heat | 2-(2-Methylcyclopentyl)acetic acid | Carboxylic Acid |

Mechanistic Studies of Oxidation Pathways

The mechanism of oxidation depends on the reagent used. With chromic acid-based reagents, the reaction typically begins with the formation of a chromate (B82759) ester from the alcohol and the chromium(VI) species. This is followed by the elimination of the alpha-proton (the hydrogen on the carbon bearing the oxygen) by a base (often water), leading to the formation of the carbon-oxygen double bond and the reduction of chromium. youtube.com In an E2-like step, the base removes the proton, and the electrons from the C-H bond move to form the pi bond of the carbonyl group, while the O-Cr bond breaks. youtube.com

The Swern oxidation follows a different pathway. The alcohol oxygen attacks the sulfur atom of DMSO, which has been activated by oxalyl chloride. Subsequent addition of a hindered base, such as triethylamine, facilitates an intramolecular E2-like elimination to yield the aldehyde, dimethyl sulfide, and carbon dioxide.

TEMPO-catalyzed oxidations involve the formation of an N-oxoammonium ion as the active oxidizing species. The alcohol is then oxidized by this species, which is subsequently regenerated by the stoichiometric co-oxidant.

Reduction Reactions

Reduction reactions of this compound can be directed at the hydroxyl group, although this is a less common transformation for simple alcohols.

Conversion to Saturated Cyclopentane (B165970) Derivatives

Direct reduction of the alcohol functional group to an alkane is challenging as the hydroxyl group is a poor leaving group. A common strategy involves a two-step process. First, the alcohol is converted into a better leaving group, such as a tosylate, by reaction with tosyl chloride in the presence of a base like pyridine (B92270). The resulting tosylate can then be reduced to the corresponding alkane, ethyl(2-methylcyclopentyl), using a reducing agent like lithium aluminum hydride (LiAlH₄).

Alternatively, the Barton-McCombie deoxygenation provides a method for the radical-induced removal of the hydroxyl group. This involves converting the alcohol to a thiocarbonyl derivative, which is then treated with a radical initiator and a hydrogen atom source.

Selective Reduction of Specific Functional Groups within the Molecule

If other reducible functional groups were present in the molecule, such as an alkene or a carbonyl group, the challenge would be to selectively reduce one group while leaving the alcohol intact. For instance, catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) would typically reduce a carbon-carbon double or triple bond without affecting the alcohol. The choice of reducing agent and reaction conditions is critical for achieving such chemoselectivity.

Substitution Reactions

The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. Since the hydroxyl group is a poor leaving group, it must first be converted into a better one. pearson.comyoutube.com

One common method is the reaction with hydrogen halides (HX). libretexts.org The reaction with HBr or HCl, often under acidic conditions, proceeds via an SN2 mechanism for primary alcohols. libretexts.org The first step is the protonation of the hydroxyl group to form a good leaving group, water. libretexts.org The halide ion then acts as a nucleophile, attacking the carbon and displacing the water molecule. libretexts.org

Another approach is to use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to convert the alcohol into the corresponding alkyl chloride or bromide, respectively. pearson.comyoutube.com These reactions also typically proceed via an SN2 mechanism for primary alcohols. youtube.com

As mentioned in the reduction section, the alcohol can also be converted to a tosylate. This tosylate is an excellent substrate for SN2 reactions with a wide range of nucleophiles, allowing for the introduction of various functional groups. For example, reaction with sodium cyanide would yield the corresponding nitrile.

Table 2: Substitution Reactions of this compound

| Starting Material | Reagent(s) | Product | Product Class |

|---|---|---|---|

| This compound | HBr | 1-(2-bromoethyl)-2-methylcyclopentane | Alkyl Halide |

| This compound | SOCl₂, pyridine | 1-(2-chloroethyl)-2-methylcyclopentane | Alkyl Halide |

| This compound | 1. TsCl, pyridine; 2. NaCN | 3-(2-methylcyclopentyl)propanenitrile | Nitrile |

Nucleophilic Substitution at the Hydroxyl-Bearing Carbon (SN1 and SN2 Mechanisms)

Nucleophilic substitution is a fundamental reaction for alcohols, but it is complicated by the fact that the hydroxyl group (-OH) is a poor leaving group. For a substitution reaction to occur at the hydroxyl-bearing carbon of this compound, the -OH group must first be converted into a better leaving group, typically by protonation in the presence of a strong acid. chemistrysteps.com

The substitution can then proceed via one of two primary mechanisms: SN1 (substitution, nucleophilic, unimolecular) or SN2 (substitution, nucleophilic, bimolecular).

SN2 Mechanism: This mechanism involves a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. wikipedia.org For a primary alcohol like this compound, the SN2 pathway is generally favored. This is because the formation of a primary carbocation, which would be required for an SN1 reaction, is highly energetically unfavorable. chemistrysteps.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. The attack occurs from the side opposite the leaving group, known as a "backside attack". masterorganicchemistry.com

SN1 Mechanism: This two-step mechanism involves the initial departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. libretexts.org This pathway is disfavored for this compound due to the high instability of the resulting primary carbocation. masterorganicchemistry.com However, under certain conditions, a carbocation rearrangement (e.g., a hydride or alkyl shift) could potentially occur to form a more stable secondary or tertiary carbocation on the cyclopentyl ring, which might then be trapped by the nucleophile. youtube.com The rate of an SN1 reaction depends only on the concentration of the substrate. libretexts.org

| Mechanism | Substrate Preference | Nucleophile | Stereochemistry | Rearrangements |

| SN2 | Methyl > 1° > 2° | Strong nucleophiles favored | Inversion of configuration | Not possible |

| SN1 | 3° > 2° | Weak nucleophiles favored | Racemization (mixture of retention and inversion) | Common |

Activation of the Hydroxyl Group for Enhanced Leaving Group Ability (e.g., Tosylate Formation)

To facilitate nucleophilic substitution and elimination reactions under milder conditions without the use of strong acids, the hydroxyl group of this compound can be converted into a superior leaving group. A common and effective method is its transformation into a sulfonate ester, such as a tosylate (p-toluenesulfonate). masterorganicchemistry.com

This conversion is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a weak base, such as pyridine. khanacademy.org The pyridine serves to neutralize the hydrochloric acid (HCl) byproduct of the reaction. youtube.com The resulting tosylate group (-OTs) is an excellent leaving group because its negative charge is stabilized by resonance across the sulfonate group. youtube.com This makes the carbon to which it is attached highly susceptible to nucleophilic attack.

The key advantage of this method is that the conversion of the alcohol to a tosylate proceeds with retention of configuration at the carbon center, as the C-O bond of the alcohol is not broken during the process. masterorganicchemistry.comchemistrysteps.com

Stereochemical Control in Substitution Pathways

The stereochemistry of substitution reactions involving this compound is highly dependent on the chosen mechanistic pathway. The molecule contains stereocenters, making stereochemical control a critical aspect of its synthesis and reactions.

When the hydroxyl group is first converted to a tosylate, the stereochemistry at the alcohol's carbon atom is preserved. libretexts.org If this tosylate derivative then undergoes an SN2 reaction, the incoming nucleophile will attack from the side opposite the tosylate leaving group. This "backside attack" results in a complete inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion. masterorganicchemistry.comyoutube.com

Conversely, if the reaction were to proceed through an SN1 mechanism, the intermediate would be a planar carbocation. The nucleophile could then attack from either face of the plane with roughly equal probability, leading to a mixture of enantiomers or diastereomers, a process known as racemization. masterorganicchemistry.com

Therefore, by converting this compound to a tosylate and then reacting it with a strong nucleophile, one can achieve a predictable and controlled inversion of stereochemistry via the SN2 pathway. libretexts.org

| Reaction Step | Reagents | Mechanism | Stereochemical Outcome |

| Alcohol to Tosylate | TsCl, Pyridine | Nucleophilic Acyl Substitution | Retention of Configuration |

| Tosylate to Substituted Product | Strong Nucleophile (e.g., CN⁻, Br⁻) | SN2 | Inversion of Configuration |

| Tosylate to Substituted Product | Weak Nucleophile, Protic Solvent | SN1 | Racemization |

Elimination Reactions

Dehydration to Unsaturated Cyclopentene (B43876) Derivatives (E1 and E2 Mechanisms)

The elimination of a water molecule from an alcohol, known as dehydration, is a common method for synthesizing alkenes. For this compound, this reaction would yield various unsaturated cyclopentene derivatives. The reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). ucalgary.ca

The mechanism of dehydration depends on the structure of the alcohol. libretexts.org

E2 Mechanism: Primary alcohols like this compound undergo dehydration via the E2 (elimination, bimolecular) mechanism. chemistrysteps.comvedantu.com This is because the alternative E1 pathway would require the formation of a highly unstable primary carbocation. ucalgary.ca In the E2 mechanism, the hydroxyl group is first protonated by the acid to form a good leaving group (-OH₂⁺). Then, in a single, concerted step, a base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon while the leaving group departs, forming the double bond. chemistrysteps.comyoutube.com

E1 Mechanism: Secondary and tertiary alcohols favor the E1 (elimination, unimolecular) mechanism, which involves the formation of a carbocation intermediate. While not the primary pathway for this alcohol, rearrangement of an initially formed carbocation to a more stable position on the ring could lead to products derived from an E1 process.

The major product of the elimination is often predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the favored product. vedantu.com

Solvolytic Elimination Studies and Ion Pair Mechanisms

Solvolysis is a reaction where the solvent acts as the nucleophile. wikipedia.org When a derivative of this compound, such as its tosylate, is dissolved in a polar protic solvent (like water or ethanol), it can undergo solvolysis, which often involves a competition between substitution (SN1) and elimination (E1) pathways. msu.edu

These reactions proceed through the formation of a carbocation intermediate. libretexts.org The mechanism can be complicated by the formation of ion pairs . Initially, the leaving group (e.g., tosylate) departs but may remain in close proximity to the newly formed carbocation, creating an intimate ion pair. wikipedia.orgvedantu.com This intermediate can then progress to a solvent-separated ion pair before becoming a fully dissociated carbocation.

The nature of these ion pair intermediates can influence the reaction's outcome, including the ratio of substitution to elimination products and the stereochemistry of the substitution products. The intimate ion pair can shield one face of the carbocation, potentially leading to a slight preference for inversion of configuration over complete racemization in the substitution product. vedantu.com

Esterification Reactions

This compound, as a primary alcohol, readily undergoes esterification when reacted with a carboxylic acid or one of its derivatives (such as an acid anhydride (B1165640) or acid chloride). One of the most common methods is the Fischer esterification. quora.com

Fischer Esterification involves heating the alcohol and a carboxylic acid with a strong acid catalyst, typically sulfuric acid (H₂SO₄). masterorganicchemistry.com The reaction is an equilibrium process. masterorganicchemistry.com

The mechanism involves several key steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. youtube.comyoutube.com

Nucleophilic Attack: The alcohol's hydroxyl group acts as a nucleophile and attacks the activated carbonyl carbon. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, converting it into a good leaving group (water).

Elimination of Water: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.

Deprotonation: The protonated ester is deprotonated by a base (like water or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst. youtube.com

To favor the formation of the ester product, the equilibrium can be shifted to the right by using an excess of the alcohol or by removing water as it is formed, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com

Formation of 2-(2-Methylcyclopentyl)ethyl Esters

The formation of esters from this compound is a fundamental transformation. This reaction typically involves the treatment of the alcohol with a carboxylic acid or one of its derivatives, such as an acid halide or anhydride. The general principle of this transformation is applicable to similar alcohols, such as the conversion of 2-methylcyclopentanol (B36010) to 2-methylcyclopentyl acetate (B1210297) through a reaction with acetic acid in the presence of an acid catalyst pearson.com.

The reaction to form a generic 2-(2-Methylcyclopentyl)ethyl ester can be represented by the reaction of this compound with a generic carboxylic acid (R-COOH).

Table 1: General Esterification Reaction

| Reactant 1 | Reactant 2 | Product | Byproduct |

|---|---|---|---|

| This compound | Carboxylic Acid (R-COOH) | 2-(2-Methylcyclopentyl)ethyl Ester | Water (H₂O) |

Investigation of Related Chemical Reactivity within the Cyclopentyl Alcohol Class

The reactivity of this compound can be understood in the broader context of the cyclopentyl alcohol class. These cyclic alcohols undergo a variety of reactions characteristic of secondary or, in this specific case, primary alcohols.

Cyclopentanol, the parent compound, can be dehydrated to form cyclopentene or oxidized to produce cyclopentanone (B42830) wikipedia.org. Similarly, substituted cyclopentyl alcohols exhibit analogous reactivity, often influenced by the nature and position of the substituents. For instance, the conversion of 2-methylcyclopentanol into various derivatives through esterification or halogenation is a fundamental process in organic synthesis pearson.com.

Reactions involving carbocation intermediates, such as certain substitution reactions, can be complex. For example, the reaction of cyclopentylmethanol with hydrogen bromide can proceed through an SN1-like mechanism involving ring expansion, which is a notable characteristic of reactions with carbocation intermediates in cyclic systems stackexchange.com. This highlights that while this compound is a primary alcohol and would typically favor SN2 reactions, rearrangements are a possibility under conditions that favor carbocation formation stackexchange.com.

Table 3: Comparative Reactivity in the Cyclopentyl Alcohol Class

| Compound | Typical Reactions | Notes |

|---|---|---|

| Cyclopentanol | Dehydration, Oxidation, Esterification | Forms cyclopentene, cyclopentanone, and cyclopentyl esters respectively wikipedia.org. |

| 2-Methylcyclopentanol | Esterification, Halogenation | Can be converted to 2-methylcyclopentyl acetate or 1-bromo-1-methylcyclopentane (B3049229) pearson.com. |

| Cyclopentylmethanol | Substitution with Rearrangement | Reaction with HBr can lead to ring expansion products via a carbocation-like intermediate stackexchange.com. |

This comparative analysis indicates that the reactivity of this compound will be largely dictated by its primary alcohol group, undergoing typical reactions like esterification, but with the potential for skeletal rearrangements under specific reaction conditions that promote carbocation formation.

Stereochemical Aspects and Chiral Synthesis of 2 2 Methylcyclopentyl Ethanol

Enantioselective and Diastereoselective Synthetic Strategies

The construction of specific stereoisomers of 2-(2-Methylcyclopentyl)ethanol relies on synthetic strategies that can selectively form one enantiomer over the other (enantioselectivity) and one diastereomer over others (diastereoselectivity). Common approaches include substrate control, where the inherent chirality in a starting material directs the stereochemical outcome of subsequent reactions, and catalyst-controlled reactions, where a chiral catalyst creates a chiral environment that favors the formation of a specific stereoisomer.

For instance, rhodium-catalyzed cyclopropanation reactions have demonstrated high levels of diastereocontrol and enantiocontrol in the formation of spirocyclic compounds, which are structurally related to substituted cyclopentanes. nih.gov In these reactions, the choice of a chiral ligand is crucial for inducing asymmetry. nih.gov Similarly, nickel-catalyzed additions of alkenes to imines, enabled by chiral spiro phosphine (B1218219) ligands, can deliver products with excellent enantio- and regioselectivity due to the well-defined chiral pockets of the ligands. acs.org These principles can be extended to the synthesis of this compound, where a chiral catalyst could control the stereoselective addition of a two-carbon unit to a 2-methylcyclopentyl precursor.

Multi-component tandem reactions offer another efficient pathway, allowing for the construction of complex cyclic systems with multiple stereocenters in a single pot. For example, a tandem Knoevenagel/Pinner/vinylogous Michael condensation has been used to synthesize functionalized chromenes with high diastereoselectivity. rsc.org A similar strategy could be envisioned for cyclopentane (B165970) systems, where the stereocenters are set in a controlled manner.

| Strategy | Key Principle | Potential Application for this compound |

| Catalyst Control | A chiral catalyst or ligand creates a diastereomeric transition state, lowering the activation energy for the formation of one stereoisomer. | Asymmetric hydrogenation of a 2-(2-methylcyclopentenyl)ethanol precursor using a chiral rhodium or ruthenium catalyst. |

| Substrate Control | An existing stereocenter in the substrate directs the approach of reagents, influencing the configuration of newly formed stereocenters. | Reduction of a chiral 2-(2-methylcyclopentyl)ethanone, where the existing methyl-bearing stereocenter influences the facial selectivity of hydride attack. |

| Auxiliary Control | A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective transformation and is subsequently removed. | Alkylation of an enolate derived from a cyclopentanone (B42830) bearing a chiral auxiliary to introduce the methyl group diastereoselectively. |

Control of Absolute and Relative Configuration in Ring Formation

Domino reactions represent a powerful method for constructing highly functionalized cyclopentanes from acyclic precursors with excellent diastereocontrol. researchgate.net A reported five-step domino sequence involving a rhodium-catalyzed oxygen ylide formation, a researchgate.netbeilstein-journals.org-sigmatropic rearrangement, an oxy-Cope rearrangement, tautomerization, and a carbonyl ene reaction generates cyclopentanes with four new stereogenic centers as single diastereomers. researchgate.net In such concerted transformations, the stereochemistry of the newly formed centers is dictated by the established stereocenters from earlier steps, ensuring a high level of relative stereocontrol. researchgate.net Applying this logic, a precursor to this compound could be assembled where the ring-closing step simultaneously establishes the desired cis or trans relationship between the substituent groups.

The diastereoselectivity of these ring-forming reactions is often influenced by minimizing steric interactions in the transition state. For example, in intramolecular ene reactions, the substituents prefer to adopt positions that avoid unfavorable diaxial interactions, thereby controlling the relative stereochemistry of the product. researchgate.net

Stereochemical Outcomes in Functional Group Transformations

Once the chiral cyclopentane core is established, subsequent functional group transformations must proceed with predictable stereochemical outcomes to preserve or controllably alter the existing stereocenters.

Hydrofunctionalization reactions, such as hydration, hydrohalogenation, or halolactonization, on an alkene precursor like 1-methyl-2-vinylcyclopentane or 2-(2-methylcyclopentylidene)ethanol, are critical for installing the hydroxyl group. The stereochemical outcome of these additions can be either syn (addition to the same face of the double bond) or anti (addition to opposite faces).

The factors controlling syn versus anti addition are complex and can depend on the reagents, solvent polarity, and the reaction mechanism. nih.gov For example, in chlorolactonization, detailed mechanistic studies have shown that both concerted syn and anti addition pathways are possible. nih.gov The choice between these pathways can be influenced by the specific chlorenium ion donor and reaction conditions. nih.gov For the synthesis of a specific diastereomer of this compound, conditions would be selected to favor one pathway over the other.

| Factor | Influence on Stereochemistry |

| Mechanism | Concerted mechanisms (e.g., hydroboration-oxidation) typically result in syn-addition. Stepwise mechanisms involving open carbocation intermediates may lead to mixtures, while those involving bridged intermediates (e.g., halonium ions) often result in anti-addition. |

| Steric Hindrance | Reagents will preferentially attack the less sterically hindered face of the double bond, influencing the facial selectivity of the addition. |

| Solvent | Solvent polarity can influence the stability of intermediates and transition states, potentially altering the diastereoselectivity of the reaction. nih.gov |

Nucleophilic substitution reactions are fundamental for interconverting functional groups, for example, converting a halide or sulfonate ester into the desired alcohol. The stereochemical outcome of these reactions is critically dependent on the mechanism.

Inversion of Configuration : This is the hallmark of the SN2 mechanism. The nucleophile attacks the carbon center from the side opposite to the leaving group (backside attack), leading to an inversion of the stereochemical configuration at that center. neetchennai.com To convert a precursor like (1R,2R)-1-methyl-2-(2-bromoethyl)cyclopentane to (1R,2S)-2-(2-Methylcyclopentyl)ethanol via substitution with hydroxide (B78521), an SN2 reaction is required. A double inversion, involving two consecutive SN2 reactions, results in a net retention of configuration. youtube.com

Retention of Configuration : This outcome occurs when the nucleophile attacks from the same side as the leaving group. neetchennai.com While less common in simple SN2 reactions, retention can be achieved through mechanisms involving neighboring group participation or through a double inversion strategy. youtube.com SN1 reactions, which proceed through a planar carbocation intermediate, typically lead to racemization, yielding a mixture of both inversion and retention products. neetchennai.com

| Reaction Type | Mechanism | Stereochemical Outcome | Example |

| SN2 | Concerted, single step | Inversion of configuration neetchennai.com | Reaction of a chiral 2-(2-methylcyclopentyl) tosylate with sodium hydroxide. |

| SN1 | Stepwise, via carbocation | Racemization (inversion + retention) neetchennai.com | Solvolysis of a tertiary halide derived from the 2-methylcyclopentane scaffold. |

| Double Inversion | Two consecutive SN2 reactions | Net retention of configuration youtube.com | Converting an alcohol to a bromide with PBr₃ (inversion), followed by substitution with acetate (B1210297) (second inversion). |

Strategies for the Resolution of Stereoisomers

When an asymmetric synthesis is not perfectly selective or when a racemic synthesis is performed, a resolution step is necessary to separate the stereoisomers. For this compound, which exists as a mixture of enantiomers and diastereomers, resolution can be challenging.

Diastereomeric Salt Formation : This classical method involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid or camphorsulfonic acid) to form a mixture of diastereomeric esters. These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure alcohols.

Chiral Chromatography : High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase (CSP) can physically separate enantiomers based on their differential interactions with the CSP. This is a powerful analytical and preparative technique for obtaining enantiomerically pure compounds.

Enzymatic Resolution : Enzymes can selectively catalyze a reaction on one enantiomer in a racemic mixture, a process known as kinetic resolution. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of this compound, allowing the unreacted enantiomeric alcohol and the newly formed ester to be separated.

Chirality Construction via Biocatalysis and Enzymatic Methods

Biocatalysis offers a highly effective and environmentally benign approach to synthesizing chiral alcohols with excellent stereoselectivity. nih.gov The most common biocatalytic method for producing chiral alcohols is the asymmetric reduction of a prochiral ketone. magtech.com.cn

For the synthesis of this compound, a precursor ketone such as 1-(2-methylcyclopentyl)ethanone would be reduced. Ketoreductases (KREDs), a class of enzymes that utilize cofactors like NADPH, are particularly effective for this transformation. nih.gov By screening a library of commercially available KREDs, it is often possible to find an enzyme that reduces the ketone to the desired (R)- or (S)-alcohol with very high enantiomeric excess (>99% e.e.). nih.gov

The advantages of biocatalysis include mild reaction conditions (room temperature, neutral pH), exceptional selectivity that often eliminates the need for protecting groups, and a reduced environmental footprint compared to many traditional chemical methods. nih.govalmacgroup.com Industrial-scale processes have successfully implemented enzymatic ketone reductions to produce key chiral alcohol intermediates for pharmaceuticals. nih.govnih.gov

| Enzyme Class | Reaction Type | Application for this compound | Expected Selectivity |

| Ketoreductases (KREDs) | Asymmetric reduction | Reduction of 1-(2-methylcyclopentyl)ethanone to a specific stereoisomer of this compound. | High to excellent enantioselectivity (often >99% e.e.). Diastereoselectivity depends on substrate control. |

| Lipases | Kinetic resolution | Selective acylation of one enantiomer in a racemic mixture of this compound. | Good to excellent enantioselectivity. Maximum theoretical yield is 50%. |

| Cytochrome P450 Monooxygenases | Regio- and stereoselective hydroxylation | Direct hydroxylation of an ethyl-2-methylcyclopentane precursor. | Can provide access to tertiary alcohols that are otherwise difficult to synthesize. nih.gov |

Advanced Characterization and Spectroscopic Analysis of 2 2 Methylcyclopentyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(2-Methylcyclopentyl)ethanol, which exists as diastereomers (cis and trans), NMR is indispensable for assigning the relative stereochemistry.

Proton NMR (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of this compound provides crucial information about the number of distinct proton environments, their connectivity, and stereochemical arrangement. The spectrum is characterized by a complex aliphatic region due to the cyclopentyl ring and the ethyl group protons.

The key resonances in the ¹H NMR spectrum include a doublet for the methyl group on the cyclopentyl ring, multiplets for the cyclopentyl and ethyl methylene protons, a multiplet for the methine proton on the cyclopentyl ring, and a triplet for the hydroxyl proton of the ethanol (B145695) moiety. The chemical shifts and coupling constants of these protons, particularly those on the stereogenic centers (C1' and C2'), differ between the cis and trans diastereomers.

Table 1: Representative ¹H NMR Data for Diastereomers of this compound (in CDCl₃)

| Proton Assignment | cis-isomer Chemical Shift (δ, ppm) | Multiplicity | trans-isomer Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|---|

| CH₃ | 0.90 | d | 0.88 | d |

| -CH₂- (ring) | 1.10 - 1.80 | m | 1.05 - 1.85 | m |

| -CH- (ring, C2') | 1.95 | m | 1.90 | m |

| -CH- (ring, C1') | 1.65 | m | 1.75 | m |

| -CH₂- (ethyl, C1) | 1.50 | m | 1.55 | m |

| -CH₂- (ethyl, C2) | 3.65 | t | 3.70 | t |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule, providing a map of the carbon skeleton. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms. The chemical shifts are influenced by the local electronic environment and the stereochemistry.

The carbon attached to the hydroxyl group (C2 of the ethanol chain) is significantly deshielded, appearing in the 60-70 ppm region. The carbons of the cyclopentyl ring resonate in the aliphatic region (20-45 ppm), with the methine carbons (C1' and C2') appearing at a lower field than the methylene carbons. The methyl carbon appears at the highest field (most shielded).

Table 2: Representative ¹³C NMR Chemical Shifts for Diastereomers of this compound (in CDCl₃)

| Carbon Assignment | cis-isomer Chemical Shift (δ, ppm) | trans-isomer Chemical Shift (δ, ppm) |

|---|---|---|

| CH₃ | 19.5 | 20.1 |

| -CH₂- (ring) | 22.0, 29.0, 33.0 | 22.5, 29.5, 33.8 |

| -CH- (ring, C2') | 38.0 | 39.5 |

| -CH- (ring, C1') | 45.0 | 46.2 |

| -CH₂- (ethyl, C1) | 39.0 | 40.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For this compound, cross-peaks would be observed between the methyl protons and the adjacent methine proton (H2'), between the protons of the ethyl group, and among the coupled protons of the cyclopentyl ring. This allows for the tracing of the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to. This is instrumental in assigning the resonances in both the ¹H and ¹³C spectra with high confidence.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Assignment

The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are in close spatial proximity, regardless of whether they are connected through bonds. NOESY (Nuclear Overhauser Effect Spectroscopy) is a 2D NMR experiment that maps these spatial relationships, making it a powerful tool for determining stereochemistry.

In the case of this compound, the relative stereochemistry of the methyl group and the ethanol substituent on the cyclopentyl ring can be determined.

For the cis -isomer , a NOESY cross-peak would be expected between the protons of the methyl group and the protons of the ethyl group, particularly the methylene group attached to the ring, indicating that these groups are on the same face of the cyclopentyl ring.

For the trans -isomer , this cross-peak would be absent or significantly weaker. Instead, NOEs might be observed between the methyl group protons and ring protons on the opposite side of the ethanol substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For alcohols, common fragmentation pathways include α-cleavage and dehydration. libretexts.org

The mass spectrum of this compound would be expected to show a molecular ion peak at m/z 128 (corresponding to the molecular formula C₈H₁₆O). However, for alcohols, the molecular ion peak can be weak or absent. libretexts.org

Key fragmentation pathways and expected ions include:

Loss of water (-H₂O): A prominent peak at m/z 110 (M-18) resulting from the elimination of a water molecule.

α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. This can lead to the loss of the cyclopentylmethyl radical to form an ion at m/z 45, or the loss of an ethyl radical to form an ion at m/z 99.

Cleavage of the cyclopentyl ring: Fragmentation of the cyclopentyl ring can lead to a series of characteristic ions in the lower mass range.

Table 3: Predicted Key Ions in the EI-MS of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 128 | [C₈H₁₆O]⁺˙ | Molecular Ion (M⁺˙) |

| 113 | [C₈H₁₃O]⁺ | Loss of a methyl radical (-CH₃) |

| 110 | [C₈H₁₄]⁺˙ | Loss of water (-H₂O) |

| 99 | [C₆H₁₁O]⁺ | α-Cleavage (loss of -C₂H₅) |

| 85 | [C₆H₁₃]⁺ | Cleavage at the cyclopentyl ring |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental composition of a compound by measuring its mass with extremely high accuracy. For this compound (C8H16O), HRMS provides a precise mass measurement of the molecular ion, allowing for the confident assignment of its chemical formula.

In a typical analysis, the compound would be ionized using a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate the protonated molecule [M+H]+ or other adducts. The mass-to-charge ratio (m/z) of this ion is then measured. The theoretical monoisotopic mass of this compound is calculated to be 128.120115 Da. nih.govnih.gov An experimentally determined mass that falls within a narrow tolerance (typically <5 ppm) of this theoretical value provides strong evidence for the C8H16O elemental composition, distinguishing it from other potential isobaric compounds.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H16O |

| Theoretical Monoisotopic Mass | 128.120115 Da |

| Theoretical Average Mass | 128.212 g/mol |

| Expected Ion (ESI+) | [M+H]+ |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

While HRMS confirms the elemental formula, Tandem Mass Spectrometry (MS/MS) is employed for structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. In an MS/MS experiment, the molecular ion (or a specific adduct) of this compound is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are detected. The fragmentation pattern serves as a structural fingerprint.

The structure of this compound suggests several predictable fragmentation pathways:

Loss of Water ([M-H₂O]•+): A common fragmentation for alcohols, resulting in an ion with an m/z of 110.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

Cleavage of the Ethyl Linker: Fragmentation at the bond connecting the cyclopentyl ring and the ethyl group.

Ring Opening/Fragmentation: Fission of the cyclopentyl ring itself.

Analysis of these fragments allows for the reconstruction of the molecule's connectivity, confirming the presence of the 2-methylcyclopentyl group and the ethanol side chain.

Table 2: Predicted MS/MS Fragmentation for the [M+H]+ Ion of this compound

| Precursor m/z | Predicted Fragment Ion | Description | Predicted Fragment m/z |

|---|---|---|---|

| 129.1 | [C8H15]+ | Loss of water (H₂O) from the protonated molecule | 111.1 |

| 129.1 | [C6H11]+ | Cleavage of the C-C bond of the ethyl group | 83.1 |

Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be dominated by features characteristic of its alcohol and aliphatic alkane components.

The most prominent and diagnostic feature would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadening of this peak indicates the presence of intermolecular hydrogen bonding. Additionally, strong absorptions in the 2850-3000 cm⁻¹ range correspond to the C-H stretching vibrations of the cyclopentyl ring and ethyl side chain. A distinct band in the 1050-1150 cm⁻¹ region would be attributed to the C-O stretching vibration of the primary alcohol.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3600 - 3200 | O-H Stretch | Alcohol | Strong, Broad |

| 2960 - 2850 | C-H Stretch | Alkane (CH₂, CH₃) | Strong |

| 1470 - 1450 | C-H Bend (Scissoring) | Alkane (CH₂) | Medium |

Chiral Chromatography Techniques

The structure of this compound contains two stereocenters: one at the methyl-substituted carbon of the cyclopentyl ring and one at the carbon of the ring to which the ethanol group is attached. This gives rise to the possibility of four stereoisomers (two pairs of diastereomers). Chiral chromatography is essential for separating and quantifying these isomers.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for separating enantiomers and diastereomers. For this compound, a sample containing a mixture of its stereoisomers would be passed through an HPLC column packed with a CSP.

The CSP creates a chiral environment where the different stereoisomers interact with varying affinities. This differential interaction leads to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds, including alcohols. The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol or ethanol), is optimized to achieve the best resolution between the stereoisomeric peaks. By separating the diastereomeric pairs first, subsequent separation of the enantiomers within each pair can be achieved.

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, offering several distinct advantages. SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, modified with a small amount of an organic solvent like methanol (B129727) or ethanol.

Key advantages of SFC for the chiral analysis of this compound include:

Speed: The low viscosity of the supercritical fluid mobile phase allows for higher flow rates and faster separations compared to HPLC.

Efficiency: High chromatographic efficiency can be maintained even at high flow rates, leading to sharp peaks and excellent resolution.

Reduced Solvent Consumption: The primary reliance on CO₂ significantly reduces the use of organic solvents, making SFC a "greener" analytical technique.

The same types of chiral stationary phases used in HPLC can often be employed in SFC, providing a high degree of selectivity for separating the stereoisomers of this compound.

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Once the stereoisomers of this compound are separated by chiral chromatography, their absolute configurations can be investigated using chiroptical techniques like optical rotation and circular dichroism.

Optical Rotation , measured using a polarimeter, is the rotation of the plane of plane-polarized light by a chiral compound. Enantiomers will rotate the light to an equal but opposite degree. One enantiomer will be dextrorotatory (+), and the other will be levorotatory (-). This measurement provides a fundamental characteristic of each pure enantiomer.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org Since this compound does not possess a strong chromophore in the typical UV-Vis range, vibrational circular dichroism (VCD), which operates in the infrared region, would be the more appropriate technique. libretexts.org VCD is highly sensitive to the three-dimensional structure of a molecule. rsc.org The VCD spectra of the enantiomers of this compound would be mirror images of each other. By comparing the experimentally obtained VCD spectrum to spectra predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of each isomer can be definitively assigned.

X-ray Crystallography for Solid-State Structural and Stereochemical Determination

Single-crystal X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic resolution. This powerful method provides precise information on bond lengths, bond angles, and torsion angles, thereby revealing the exact conformation of the molecule in the solid state. Furthermore, for chiral molecules such as this compound, X-ray crystallography can be employed to establish the absolute stereochemistry of the stereogenic centers.

As of the latest available research, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature. The inherent flexibility of the cyclopentane (B165970) ring and the ethyl-alcohol side chain, along with the compound's nature as a liquid at room temperature, can present significant challenges in obtaining the single crystals suitable for X-ray diffraction analysis.

However, were a successful crystallographic analysis to be performed, it would yield invaluable data regarding the solid-state conformation and packing of this compound. The cyclopentane ring in substituted cyclopentanes is known to adopt non-planar conformations, such as the envelope or twist forms, to alleviate ring strain. X-ray crystallography would precisely define this conformation in the solid state. For instance, a study on methylcyclopentane (B18539) revealed an envelope conformation in its crystal structure.

The analysis would also elucidate the intermolecular interactions that govern the crystal packing. For this compound, the hydroxyl group is capable of forming hydrogen bonds, which would likely play a dominant role in the supramolecular assembly of the molecules in the crystal lattice.

Hypothetical Crystallographic Data

To illustrate the type of information that would be obtained from a single-crystal X-ray diffraction experiment, a hypothetical data table for a crystalline derivative of this compound is presented below. This data is purely illustrative and not based on experimental results.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.50 |

| c (Å) | 12.75 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1069 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.05 |

| R-factor | 0.045 |

In this hypothetical scenario, the data would allow for the precise determination of the relative and absolute stereochemistry of the two chiral centers in this compound, providing a definitive structural characterization that complements spectroscopic techniques such as NMR and IR spectroscopy.

Computational Chemistry and Theoretical Investigations of 2 2 Methylcyclopentyl Ethanol

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the fundamental properties of molecules. These calculations solve approximations of the Schrödinger equation to determine the electronic structure, from which a wide range of molecular properties can be derived.

Conformational Analysis and Energy Minimization

The three-dimensional structure of 2-(2-Methylcyclopentyl)ethanol is not static. The cyclopentane (B165970) ring is non-planar, adopting puckered conformations to alleviate ring strain, while the ethanol (B145695) substituent can rotate around its single bonds. libretexts.orgopenstax.org The two primary puckered conformations for a cyclopentane ring are the "envelope," where one carbon atom is out of the plane of the other four, and the "half-chair," with three atoms in a plane and the other two displaced on opposite sides. libretexts.orgdalalinstitute.com Furthermore, the relative orientation of the methyl and ethanol groups (cis or trans) and the rotation around the C-C and C-O bonds of the side chain lead to a complex potential energy surface with multiple local minima, each corresponding to a stable conformer.